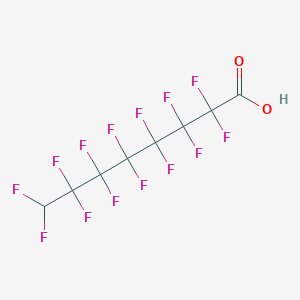

Acide perfluorooctanoïque (8H)

Vue d'ensemble

Description

It is widely recognized for its use as a surfactant in various industrial applications, particularly in the production of fluoropolymers such as polytetrafluoroethylene (PTFE), commonly known by the brand name Teflon . This compound is characterized by its high thermal and chemical stability, making it valuable in numerous industrial processes .

Applications De Recherche Scientifique

8H-Perfluorooctanoic acid has a wide range of applications in scientific research and industry:

Chemistry: Used as a surfactant in the polymerization of fluoropolymers.

Biology: Studied for its bioaccumulation and potential toxicological effects on living organisms.

Medicine: Investigated for its impact on human health, particularly its potential carcinogenicity.

Industry: Employed in the production of non-stick cookware, water-repellent clothing, and firefighting foams.

Mécanisme D'action

Target of Action

: M. Yasir Khan, Jiaou Song, Milad Narimani, and Gabriel da Silva. “Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.” Environmental Science: Processes & Impacts, 2022. Read more : Studies of the mechanism of action of perfluorinated fatty acid derivatives. Wiley Online Library. Read more

Analyse Biochimique

Biochemical Properties

8H-Perfluorooctanoic acid interacts with various biomolecules, including enzymes and proteins. It has been found to bind to human serum albumin, a major protein in blood plasma, through non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic stacking .

Cellular Effects

8H-Perfluorooctanoic acid has been shown to have various effects on cells. For instance, it can cause hepatotoxicity and neurobehavioral effects in animals . It can also affect the concentrations of neurotransmitters in the brain, including serotonin, dopamine, norepinephrine, and glutamate . In the liver, it can affect the metabolism of lipids, leading to β-oxidation and changes in the biosynthesis of saturated and unsaturated fatty acids .

Molecular Mechanism

The molecular mechanism of 8H-Perfluorooctanoic acid involves its interaction with biomolecules and changes in gene expression. It has been found to activate endoplasmic reticulum stress pathways, contributing to cell damage . It can also inhibit the expression of TRIB3, a gene involved in glucose-stimulated insulin secretion, leading to defects in pancreatic β cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8H-Perfluorooctanoic acid can change over time. For example, it has been found that the levels of 8H-Perfluorooctanoic acid in the serum of U.S. adults have been declining from 1999 to 2018 . This suggests that the compound’s stability and degradation, as well as its long-term effects on cellular function, can vary over time.

Dosage Effects in Animal Models

The effects of 8H-Perfluorooctanoic acid can vary with different dosages in animal models. For instance, it has been found that exposure to high doses of 8H-Perfluorooctanoic acid can lead to a significant decrease in body weight and an increase in liver weight in mice .

Metabolic Pathways

8H-Perfluorooctanoic acid is involved in various metabolic pathways. It can affect the metabolism of amino acids, lipids, carbohydrates, and energetics . It can also alter the metabolism of arachidonic acid, suggesting its potential to cause an inflammatory response in the liver .

Transport and Distribution

8H-Perfluorooctanoic acid can be transported and distributed within cells and tissues. It has been found that the compound can be adsorbed and degraded through electrochemical oxidation, suggesting its potential for transport and distribution within the environment .

Subcellular Localization

It has been found that the compound can interact with human serum albumin, suggesting its potential to be localized within the serum .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8H-Perfluorooctanoic acid is typically synthesized through electrochemical fluorination (ECF) or telomerization processes . In the ECF method, a hydrocarbon precursor is subjected to electrolysis in the presence of hydrogen fluoride, resulting in the substitution of hydrogen atoms with fluorine atoms . This process yields a mixture of linear and branched isomers of perfluorooctanoic acid .

Industrial Production Methods: The industrial production of 8H-Perfluorooctanoic acid involves large-scale electrochemical fluorination, which ensures a consistent isomer composition . This method has been employed since the 1940s and remains a primary technique for producing this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 8H-Perfluorooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: The compound can be reduced using strong reducing agents, although this is less common due to the stability of the carbon-fluorine bonds.

Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles.

Major Products: The degradation of 8H-Perfluorooctanoic acid through electrochemical oxidation results in the formation of shorter-chain perfluorinated carboxylic acids, such as perfluoroheptanoic acid and perfluorohexanoic acid .

Comparaison Avec Des Composés Similaires

8H-Perfluorooctanoic acid is part of a larger group of per- and polyfluoroalkyl substances (PFASs), which include:

Perfluorooctanesulfonic acid (PFOS): Similar in structure but contains a sulfonic acid group instead of a carboxylic acid group.

Perfluorononanoic acid (PFNA): A longer-chain perfluorinated carboxylic acid with similar properties.

Perfluorooctanesulfonamide (PFOSA): Contains a sulfonamide group and is used in similar applications.

Uniqueness: 8H-Perfluorooctanoic acid is unique due to its specific chain length and the presence of a carboxylic acid group, which imparts distinct chemical and physical properties . Its widespread use and environmental persistence have made it a focal point of regulatory and scientific scrutiny .

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F14O2/c9-1(10)3(11,12)5(15,16)7(19,20)8(21,22)6(17,18)4(13,14)2(23)24/h1H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBAYKKLSQLBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC6F12COOH, C8H2F14O2 | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565479 | |

| Record name | 8H-Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13973-14-3 | |

| Record name | 8H-Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8H-Perfluorooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)

![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)